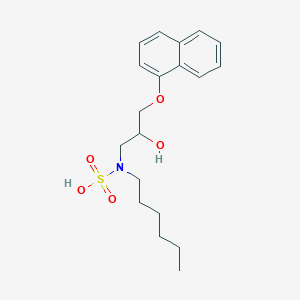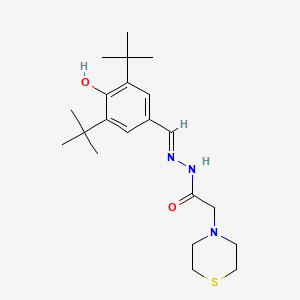
Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid is an organic compound that features a naphthalene ring system, a hydroxy group, and a sulfamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid typically involves the reaction of 2-hydroxy-1-naphthaldehyde with hexylamine and sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The sulfamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthaldehyde derivatives, while reduction of the naphthalene ring can produce dihydronaphthalene compounds .
Applications De Recherche Scientifique
Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the sulfamic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1-naphthoic acid: This compound shares the naphthalene ring and hydroxy group but lacks the sulfamic acid moiety.
3-Hydroxy-2-naphthoic acid: Similar in structure but with different positioning of the hydroxy and carboxylic acid groups.
Naphthol derivatives: Compounds such as 2-naphthol and 1-naphthol have similar aromatic structures but different functional groups.
Uniqueness
Hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid is unique due to the presence of the sulfamic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
hexyl-(2-hydroxy-3-naphthalen-1-yloxypropyl)sulfamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5S/c1-2-3-4-7-13-20(26(22,23)24)14-17(21)15-25-19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,17,21H,2-4,7,13-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSKNOWQKFDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CC(COC1=CC=CC2=CC=CC=C21)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B6064215.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6064219.png)


![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6064254.png)
![N1,N3-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE](/img/structure/B6064261.png)
![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N,N-bis(prop-2-enyl)propanamide](/img/structure/B6064264.png)
![1-benzyl-4-{3-[1-(2-thienylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6064287.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6064291.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6064294.png)


![3,5-dimethoxy-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6064309.png)
![N-mesityl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6064313.png)
